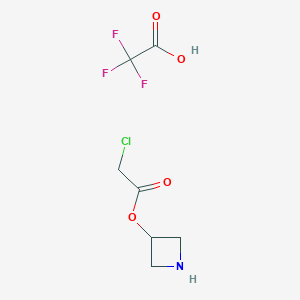

Azetidin-3-yl2-chloroacetate,trifluoroaceticacid

Descripción

Azetidin-3-yl 2-chloroacetate, trifluoroacetic acid (TFA) is a chemical compound combining an azetidine ring (a four-membered nitrogen-containing heterocycle) with a 2-chloroacetate ester group, paired with trifluoroacetic acid as a counterion. Its molecular formula is C₇H₁₀F₃NO₅ (CAS: 1909327-16-7) or C₉H₁₄F₃NO₄ (CAS: 51996-41-9), depending on the specific salt form . This compound is primarily utilized in pharmaceutical and organic synthesis research, leveraging TFA’s strong acidity (pKa ~0.23) to facilitate reactions such as ester cleavage in peptide synthesis . The azetidine moiety contributes to its bioactivity, making it relevant in drug discovery for its conformational rigidity and metabolic stability .

Propiedades

IUPAC Name |

azetidin-3-yl 2-chloroacetate;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClNO2.C2HF3O2/c6-1-5(8)9-4-2-7-3-4;3-2(4,5)1(6)7/h4,7H,1-3H2;(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAZDGWMWWSCAEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC(=O)CCl.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClF3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of azetidin-3-yl 2-chloroacetate, trifluoroacetic acid typically involves the reaction of azetidine with chloroacetic acid and trifluoroacetic acid. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of azetidin-3-yl 2-chloroacetate, trifluoroacetic acid may involve large-scale batch reactions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. The purification of the compound is typically achieved through recrystallization or chromatography techniques .

Análisis De Reacciones Químicas

Types of Reactions

Azetidin-3-yl 2-chloroacetate, trifluoroacetic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloroacetate group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted azetidines.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that azetidine derivatives, including azetidin-3-yl2-chloroacetate, exhibit promising anticancer properties. These compounds have been shown to inhibit cell proliferation in various cancer cell lines.

Table 1: Anticancer Activity of Azetidine Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Azetidin-3-yl2-chloroacetate | MCF-7 (breast) | TBD | Inhibition of cell proliferation |

| Similar Derivative | MDA-MB-231 | 0.126 | Induction of apoptosis |

| Other Related Compounds | Various | Nanomolar | Inhibition of tumor growth |

In a study involving MCF-7 breast cancer cells, azetidine derivatives demonstrated significant antiproliferative effects, suggesting their potential as lead compounds for cancer therapy .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Fluorinated analogs often show enhanced potency due to increased binding interactions with active sites of target enzymes.

Table 2: Enzyme Inhibition Studies

| Compound | Target Enzyme | Inhibition Rate (%) |

|---|---|---|

| Azetidin-3-yl2-chloroacetate | Matrix Metalloproteinases (MMPs) | TBD |

| Similar Fluorinated Derivative | Various Enzymes | High |

Fluorinated azetidine derivatives have demonstrated significant inhibition of matrix metalloproteinases, critical in cancer metastasis .

Antimicrobial Activity

Azetidin-3-yl2-chloroacetate has shown considerable antimicrobial activity against various pathogens.

Table 3: Antimicrobial Activity

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Azetidin-3-yl2-chloroacetate | 2 | Staphylococcus aureus |

| Related Derivative | 4 | Escherichia coli |

Studies indicate effective inhibition at concentrations as low as 2 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Case Study 1: Antiproliferative Effects

In a comparative study on azetidine derivatives, azetidin-3-yl2-chloroacetate was evaluated for its antiproliferative effects against various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth in MCF-7 cells, suggesting its potential as a lead compound for further development in cancer therapy .

Case Study 2: Pharmacokinetic Profile

A pharmacokinetic study assessed the permeability and bioavailability of azetidin-3-yl2-chloroacetate using Caco-2 cell assays. The results showed good permeation characteristics with modest efflux ratios, indicating favorable absorption properties that could enhance its therapeutic efficacy .

Mecanismo De Acción

The mechanism of action of azetidin-3-yl 2-chloroacetate, trifluoroacetic acid involves its interaction with various molecular targets. The azetidine ring can act as a nucleophile, participating in ring-opening reactions. The chloroacetate group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The trifluoroacetic acid moiety can enhance the compound’s reactivity by stabilizing transition states and intermediates.

Comparación Con Compuestos Similares

Key Observations :

- The 2-chloroacetate group in Azetidin-3-yl 2-chloroacetate enhances reactivity in nucleophilic substitution reactions, unlike the hydroxyl or ethyl acetate groups in other derivatives .

- Trifluoroacetic acid as a counterion improves solubility in polar aprotic solvents, critical for HPLC purification and peptide synthesis workflows .

Comparison of Trifluoroacetic Acid with Other Acids

TFA’s strong electron-withdrawing trifluoromethyl group makes it significantly more acidic than analogous carboxylic acids. Below is a comparative analysis:

Key Observations :

- Acidity : TFA > Trichloroacetic acid > Formic acid > Acetic acid. Fluorine’s electronegativity in TFA stabilizes the conjugate base, enhancing acidity .

- Utility in Synthesis : TFA’s low boiling point (72°C) and miscibility with organic solvents make it superior to trichloroacetic acid in reactions requiring mild conditions .

- Safety: TFA poses higher inhalation risks compared to acetic acid but is less carcinogenic than trichloroacetic acid .

Actividad Biológica

Azetidin-3-yl 2-chloroacetate, trifluoroacetic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Azetidin-3-yl 2-chloroacetate is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. The addition of trifluoroacetic acid enhances its solubility and stability, making it suitable for various biological applications. The compound's structure can be represented as follows:

The biological activity of azetidin-3-yl 2-chloroacetate is primarily attributed to its ability to interact with specific biological targets. This compound has shown potential in various therapeutic areas:

- Antimicrobial Activity : Studies indicate that azetidin derivatives exhibit significant antimicrobial properties, making them potential candidates for antibiotic development .

- Anti-inflammatory Effects : The compound has been observed to modulate inflammatory pathways, suggesting its utility in treating inflammatory diseases .

- Anticancer Properties : Preliminary research indicates that azetidin derivatives may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .

Research Findings

Recent studies have explored the pharmacological effects of azetidin-3-yl 2-chloroacetate. Below are key findings from various research articles:

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against multiple bacterial strains | |

| Anti-inflammatory | Reduced cytokine levels in vitro | |

| Anticancer | Induced apoptosis in breast cancer cell lines |

Case Studies

-

Antimicrobial Efficacy :

A study conducted by Eftekhari et al. demonstrated that azetidin derivatives significantly inhibited the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, highlighting the compound's potential as a broad-spectrum antibiotic . -

Inflammation Modulation :

In a model of induced inflammation, azetidin-3-yl 2-chloroacetate was administered to mice, resulting in a notable decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound may have therapeutic implications for conditions like rheumatoid arthritis . -

Cancer Cell Study :

Research on breast cancer cell lines revealed that treatment with azetidin derivatives led to significant reductions in cell viability and increased apoptosis markers such as caspase activation and PARP cleavage. These findings suggest a promising role for this compound in cancer therapy .

Q & A

Q. What is the role of trifluoroacetic acid (TFA) in the synthesis of azetidin-3-yl 2-chloroacetate?

TFA acts as a strong acid catalyst in ester cleavage and deprotection steps during peptide synthesis. Its high acidity (pKa ~0.23) facilitates protonation of intermediates, enhancing reaction rates. In azetidine derivatives, TFA may assist in stabilizing reactive intermediates or removing protecting groups like Boc (tert-butoxycarbonyl) via acidolysis .

Q. How does the electronegativity of fluorine atoms in TFA influence its chemical reactivity?

The three fluorine atoms in TFA create a strong electron-withdrawing effect, stabilizing the conjugate base (trifluoroacetate) through inductive effects. This increases TFA’s acidity compared to acetic acid (pKa ~4.76 vs. ~0.23). This property is critical in reactions requiring controlled protonation, such as peptide bond formation or cyclization of azetidine derivatives .

Q. What are the recommended purification methods for TFA-containing reaction mixtures?

TFA can be removed via rotary evaporation under reduced pressure (due to its low boiling point, 72.4°C) or neutralization with a weak base (e.g., NaHCO₃) followed by extraction. For sensitive compounds, ion-exchange chromatography or lyophilization is preferred to avoid thermal degradation .

Advanced Research Questions

Q. How can competing side reactions involving TFA and azetidine derivatives be mitigated during synthesis?

Side reactions, such as over-acidification or undesired ester hydrolysis, can be minimized by:

- Controlling stoichiometry : Use TFA in catalytic amounts (e.g., 0.1–5 mol%).

- Temperature modulation : Perform reactions at 0–4°C to reduce thermal side reactions.

- Protecting group strategy : Employ acid-labile groups (e.g., Boc) that cleave selectively under mild TFA conditions .

Q. What analytical techniques are optimal for characterizing azetidin-3-yl 2-chloroacetate-TFA adducts?

- NMR spectroscopy : ¹⁹F NMR (δ ~-75 to -78 ppm for TFA) and ¹H NMR (δ ~2.5–3.5 ppm for azetidine protons) resolve structural ambiguities.

- Mass spectrometry (HRMS) : Confirm molecular ion peaks and detect trace impurities.

- HPLC with TFA mobile phases : Use 0.1% TFA in water/acetonitrile for improved peak resolution, but note potential column degradation over time .

Q. How do solvent polarity and TFA concentration affect the stability of azetidin-3-yl 2-chloroacetate?

Polar aprotic solvents (e.g., DMF, DMSO) stabilize the compound by solvating the charged intermediates. However, high TFA concentrations (>10% v/v) in polar solvents may accelerate hydrolysis of the chloroacetate group. Stability studies in varying solvent/TFA ratios (e.g., 1:1 to 1:10 TFA:DCM) are recommended for optimization .

Q. What mechanistic insights explain contradictory reactivity reports in TFA-mediated azetidine ring-opening reactions?

Discrepancies arise from:

- Nucleophile strength : Strong nucleophiles (e.g., amines) favor ring-opening, while weaker ones (e.g., alcohols) may not.

- Steric effects : Bulky substituents on the azetidine ring hinder nucleophilic attack.

- Acid strength : TFA’s high acidity can protonate the azetidine nitrogen, altering reaction pathways compared to weaker acids like acetic acid .

Q. What strategies address batch-to-batch variability in azetidin-3-yl 2-chloroacetate synthesis?

- Quality control of TFA : Ensure TFA purity (>99.5%) via Karl Fischer titration to exclude water, which may hydrolyze intermediates.

- In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate stability.

- Design of Experiments (DoE) : Optimize parameters (e.g., reaction time, temperature) using statistical models to reduce variability .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.